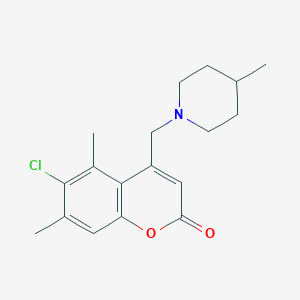

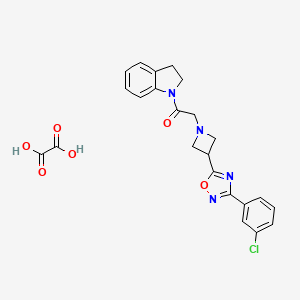

3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor protein that plays a crucial role in regulating cell growth and proliferation. PD153035 has been extensively studied for its potential as an anticancer therapeutic agent due to its ability to inhibit EGFR signaling.

Applications De Recherche Scientifique

Antimicrobial Applications

3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone and its derivatives have been studied for their potential as antimicrobial agents. For instance, novel fluorine-containing derivatives bearing quinazolinone along with 4-thiazolidinone were synthesized, showing remarkable in vitro antimicrobial potency against various bacterial strains and fungi (Desai et al., 2013). Moreover, 1-(4-oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives were screened for their antimicrobial activity against selected gram-positive and gram-negative bacteria (Alagarsamy et al., 2016).

Antitumor and Cytotoxicity Studies

Several studies have explored the potential of quinazolinone derivatives in cancer treatment. Synthesis of 3-[[(3-phenyl-4(3H)-quinazolinone-2-yl)mercaptoacetyl]hydrazono]-1H-2-indolinones led to the discovery of compounds with favorable cytotoxicity against renal cancer cell lines (Gürsoy & Karalı, 2003). Additionally, 4(3H)-quinazolinone derivatives with dithiocarbamate side chains showed significant in vitro antitumor activity against human myelogenous leukemia K562 cells (Cao et al., 2005).

Sensor Applications

Quinazolinone derivatives have also been used in sensor technology. A study utilized 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone as a fluoroionophore for Fe(3+) sensitive optochemical sensors, demonstrating its efficiency in detecting iron ions in pharmaceutical preparations (Zhang et al., 2007).

Analgesic Activity

The compound's derivatives have also been examined for their analgesic properties. For instance, the synthesis of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one demonstrated significant in vitro analgesic activity (Osarodion, 2023).

Corrosion Inhibition

Research into quinazolinone derivatives has even extended into materials science, with studies investigating their efficacy as corrosion inhibitors for mild steel in acidic mediums, showing that these compounds can form a protective layer on the metal surface (Errahmany et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-2,6-dimethylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O/c1-10-3-8-15-14(9-10)16(20)19(11(2)18-15)13-6-4-12(17)5-7-13/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETCHZKMBRLVRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B2512184.png)

![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2512188.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2512192.png)

![N-tert-butyl-2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2512193.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2512199.png)

![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2512200.png)

![N-[[4-[3-(2,2,2-Trifluoroethoxy)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2512202.png)

![6-(pyrrolidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2512203.png)